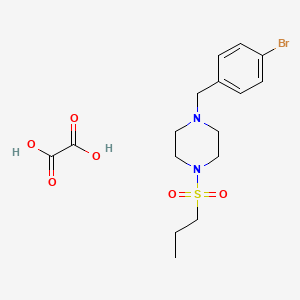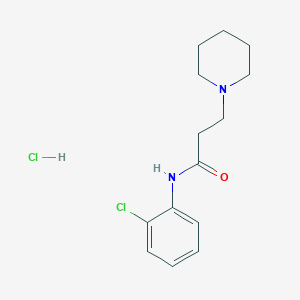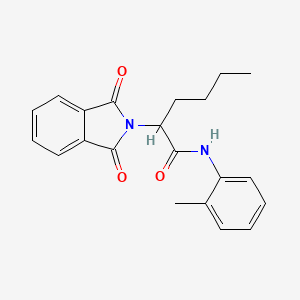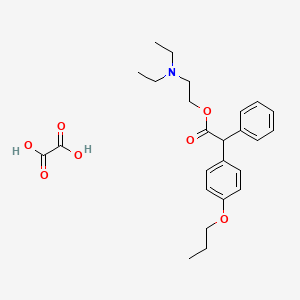
N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride
描述
N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride involves the modulation of various signaling pathways and neurotransmitters in the brain and other organs. This compound has been found to act as an agonist of 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, this compound has been shown to enhance the activity of acetylcholine, which is a neurotransmitter involved in memory and learning. This compound also inhibits the activity of NMDA receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including anxiolytic, antidepressant, anti-inflammatory, and analgesic properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. This compound has also been reported to reduce the levels of oxidative stress markers such as MDA and increase the activity of antioxidant enzymes such as SOD and CAT.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in water. This compound has been used in various in vitro and in vivo experiments to study its pharmacological properties and mechanism of action. However, this compound has some limitations, including its potential toxicity and lack of selectivity for specific receptors. Therefore, further studies are needed to evaluate the safety and efficacy of this compound in different disease models.
未来方向
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to enhance the activity of cholinergic neurons, which are involved in the pathogenesis of these diseases. Additionally, this compound has been reported to inhibit the aggregation of amyloid beta peptides, which are involved in the formation of plaques in the brain. Another future direction for the research on this compound is in the field of oncology. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Therefore, this compound has the potential to be developed as a novel anticancer agent.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, this compound has been found to exhibit anxiolytic and antidepressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine. In neurology, this compound has been shown to improve cognitive function and memory retention by enhancing the activity of cholinergic neurons. In oncology, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.ClH/c1-18-8-10-19(11-9-18)7-6-16(20)17-14-5-4-13(21-2)12-15(14)22-3;/h4-5,12H,6-11H2,1-3H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZQOLDGMGDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethyl-4-[4-(1-piperidinyl)-1-phthalazinyl]benzamide](/img/structure/B3946400.png)
![4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
![1-[4-(methylthio)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946425.png)
![2,4-dichloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3946428.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)


![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946440.png)
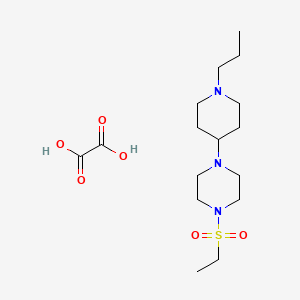
![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)
